molecular formula C7H14N2 B131611 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 147459-51-6

cis-Octahydropyrrolo[3,4-b]pyridine

Cat. No. B131611
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-RQJHMYQMSA-N
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Description

Molecular and Crystal Structure Analysis

The molecular and crystal structure of a cobalt(III) complex with a cis geometry has been elucidated through X-ray analysis, revealing an orthorhombic space group and specific bond distances between the cobalt atom and its ligands. The cobalt atom exhibits octahedral coordination, with the planes of pyridine rings being almost perpendicular to the corresponding equatorial planes, indicating a complex three-dimensional arrangement .

Synthesis Analysis

A practical and enantioselective synthesis of cis-2,5-disubstituted pyrrolidine, a core scaffold for β2-AR agonists, has been achieved. This synthesis involves an enzymatic dynamic kinetic resolution (DKR) and a novel intramolecular N→C benzoyl migration, leading to the formation of syn-1,2-amino alcohol with high enantiomeric excess and diastereomeric ratio. The subsequent hydrogenation step yields the desired cis-pyrrolidine with high diastereoselectivity .

Chemical Reactions Analysis

An unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine with halogenated pyrimidines has been observed, leading to the formation of both cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. This single-step synthesis provides a convenient method for generating stereochemically defined isomers, with the stereochemistry confirmed by NMR and vibrational circular dichroism spectroscopy .

Physical and Chemical Properties Analysis

The synthesis and characterization of Pt(II) and Ni(II) complexes with octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives have been conducted. These complexes form distorted square-planar structures and exhibit bidentate binding via S and O atoms. The acid dissociation constants and stability constants of the ligands and their complexes were determined using potentiometric titration, indicating different tendencies in forming complexes with Pt(II) and Ni(II) ions in acidic and basic media. Additionally, the antibacterial and antimycobacterial activities of these compounds were evaluated, showing activity against various bacterial strains and M. tuberculosis .

Scientific Research Applications

Synthesis and Characterization

cis-Octahydropyrrolo[3,4-b]pyridine and its derivatives are of great interest in the field of organic chemistry due to their unique structure and potential applications. The synthesis of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, a variant of cis-Octahydropyrrolo[3,4-b]pyridine, was achieved using a milder method than previously reported literature methods. This compound is recognized as a nontoxic and nootropic agent, and its crystal structure was analyzed using X-ray diffraction, revealing a monoclinic crystal system with the formula C7H10N2O2 (Zhang et al., 2014).

Biological Activities

The biological activities of cis-Octahydropyrrolo[3,4-b]pyridine derivatives have been extensively studied. A study presented the biological activity of pyrrolo[3,4-c]pyridine derivatives, which are part of the same structural isomer family. These derivatives have shown a broad spectrum of pharmacological properties, including analgesic and sedative effects. They have potential therapeutic applications in treating diseases related to the nervous and immune systems, as well as possessing antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Coordination Chemistry and Ligand Behavior

cis-Octahydropyrrolo[3,4-b]pyridine derivatives have been utilized in coordination chemistry, demonstrating unique behaviors as ligands. Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole, consisting of pyrrolidine fused to pyrrolidine-2,5-dione, N-benzoylthiourea derivatives were synthesized. These complexes exhibited specific coordination behaviors, with the ligands behaving as bidentate and binding to the metal atom via S and O atoms. Moreover, these complexes displayed significant antibacterial and antimycobacterial activities, indicating their potential in medicinal chemistry (Gemili et al., 2017).

Safety And Hazards

Cis-Octahydropyrrolo[3,4-b]pyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252010
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Octahydropyrrolo[3,4-b]pyridine

CAS RN

151213-42-2
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
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Synthesis routes and methods

Procedure details

69 g (0.32 mol) of 6-benzyl-octahydropyrrolo[3,4-b]pyridine are hydrogenated in 450 ml of methanol over 7 g of palladium-on-active charcoal (5% strength) at 90° C./90 bar in the course of 3 hours. The catalyst is then filtered off, the filtrate is concentrated and the residue is distilled. 33.8 g (84.% of theory) of a colorless solid having a melting point of 65°-67° C. and a boiling point of 78° C./9 mbar are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 2
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 3
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 4
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 5
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 6
cis-Octahydropyrrolo[3,4-b]pyridine

Citations

For This Compound
3
Citations
K Drlica, RJ Kerns, N German, M Malik, JD Rosen - Citeseer
MATERIALS AND METHODS Fluoroquinolones and 8-methoxy-quinazoline-2, 4-diones. PD161148 was a generous gift from John Domagala, Parke-Davis Division of Pfizer …
Number of citations: 2 citeseerx.ist.psu.edu
KR Marks - 2011 - search.proquest.com
Fluoroquinolones are broad-spectrum antibacterial agents based on the structure of nalidixic acid. For nearly five decades it has been known that fluoroquinolones inhibit bacterial …
Number of citations: 6 search.proquest.com
N German, M Malik, JD Rosen, K Drlica… - Antimicrobial agents …, 2008 - Am Soc Microbiol
A series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones was synthesized and evaluated for lowering the ratio of the antimicrobial MIC in gyrase resistance mutants to that in the gyr …
Number of citations: 47 journals.asm.org

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